molecular formula C15H23N3O2S B6703766 N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B6703766
M. Wt: 309.4 g/mol
InChI Key: ZQKLDMUFWMNBSA-UHFFFAOYSA-N
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Description

N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Properties

IUPAC Name

N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-11(2)5-4-6-16-15(19)18-7-8-20-13(9-18)14-17-12(3)10-21-14/h5,10,13H,4,6-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKLDMUFWMNBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CN(CCO2)C(=O)NCCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as 2-aminothiazole, the thiazole ring can be synthesized through cyclization reactions.

    Introduction of the Alkenyl Side Chain: The alkenyl side chain can be introduced via alkylation or alkenylation reactions using appropriate reagents and catalysts.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving suitable amine and epoxide precursors.

    Coupling Reactions: The final step involves coupling the thiazole and morpholine intermediates through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The alkenyl side chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The morpholine and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpent-3-enyl)-2-(4-methyl-1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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